molecular formula C15H13NO3 B1229401 Acetic acid [2-[anilino(oxo)methyl]phenyl] ester CAS No. 6005-59-0

Acetic acid [2-[anilino(oxo)methyl]phenyl] ester

Cat. No.: B1229401
CAS No.: 6005-59-0
M. Wt: 255.27 g/mol
InChI Key: LFQKSSGMPCWSPD-UHFFFAOYSA-N
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Description

Acetic acid [2-[anilino(oxo)methyl]phenyl] ester is a member of benzamides.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Methoxyl-2-(Methoxyimino)-2-[2-(Tetrahydro-2H-pyran-2-yloxy) Phenyl] Acetate:

    • A study by Zhang Guo-fu (2012) described the synthesis of a compound similar to Acetic acid [2-[anilino(oxo)methyl]phenyl] ester. This process involved the esterification of 2-(hydroxy-phenyl)-acetic acid methyl ester followed by several chemical reactions, yielding a product with a high purity of 97.9% (Zhang Guo-fu, 2012).
  • Thermal Behavior of Derivatives:

    • Research on the thermal behavior of similar compounds was conducted by Sikorska-Iwan and Modzelewska-Banachiewicz (2005), studying the stability and decomposition process of esters including methyl esters of carboxylic acids. They found these compounds to be stable up to their fusion point and decompose in several stages (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Application in Organic Chemistry and Medicinal Research

  • Role in Schiff Bases and Oxazepines Synthesis:

    • A study by Abbas, Tomma, and Ali (2021) involved the synthesis of new Schiff bases and their 1,3-Oxazepines derived from phthalic anhydride, using a process that includes esterification similar to that of this compound (Abbas, Tomma, & Ali, 2021).
  • Antimicrobial Activity of Imidazoline and Perimidine Derivatives:

    • Farghaly, Abdallah, and Aziza (2014) synthesized compounds related to this compound, showing antimicrobial activity. This indicates potential biomedical applications of such compounds (Farghaly, Abdallah, & Aziza, 2014).
  • Application in Absolute Configuration Determination:

    • Yabuuchi and Kusumi (2000) described the use of phenylglycine methyl ester, a compound similar to this compound, for determining the absolute configuration of various chiral carboxylic acids, expanding the utility of such compounds in organic chemistry (Yabuuchi & Kusumi, 2000).
  • Formation of Novel Heterocyclic Compounds:

    • Grummt, Weiss, Birckner, and Beckert (2007) studied substituted compounds similar to this compound, demonstrating their potential as laser dyes due to their luminescent properties, indicative of applications in photophysics and material sciences (Grummt, Weiss, Birckner, & Beckert, 2007).
  • Role in Synthesis of Novel Organic Compounds:

    • Research by Acharyulu, Dubey, Reddy, and Suresh (2009) on the synthesis of novel 2-(2-(4-((3,4-Dihydro-4-oxo-3-aryl quinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters showcases the versatility of such ester compounds in creating new organic molecules (Acharyulu, Dubey, Reddy, & Suresh, 2009).

Properties

CAS No.

6005-59-0

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

[2-(phenylcarbamoyl)phenyl] acetate

InChI

InChI=1S/C15H13NO3/c1-11(17)19-14-10-6-5-9-13(14)15(18)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,16,18)

InChI Key

LFQKSSGMPCWSPD-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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